![molecular formula C10H9FN2O B3128145 (2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 338781-06-9](/img/structure/B3128145.png)
(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Übersicht
Beschreibung
(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate, commonly known as FM-DHP, is a small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein-protein interactions and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of FM-DHP involves the disruption of protein-protein interactions. It binds to the interface between two proteins, preventing their interaction and subsequent downstream signaling. This results in the inhibition of various cellular pathways and ultimately leads to the desired therapeutic effect.
Biochemical and Physiological Effects:
FM-DHP has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and improve the efficacy of chemotherapy. Additionally, FM-DHP has been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FM-DHP has several advantages for use in laboratory experiments. It is a small molecule with high potency and specificity, making it an ideal candidate for drug development. However, the limitations of FM-DHP include its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of FM-DHP in scientific research. One potential application is in the development of novel cancer therapies. FM-DHP has shown promising results in preclinical studies and may be a viable option for the treatment of various types of cancer. Additionally, FM-DHP may have potential applications in the treatment of inflammatory diseases, as well as in the development of targeted drug delivery systems. Further research is needed to fully understand the potential of FM-DHP and to explore its various applications.
Wissenschaftliche Forschungsanwendungen
FM-DHP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and subsequent apoptosis in cancer cells. Additionally, FM-DHP has been found to inhibit the interaction between the transcription factor STAT3 and its upstream activator JAK2, resulting in the suppression of tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4,7H,5-6H2/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNFTRCMSUMMSC-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CC=C(C=C2)F)N=C1[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CC=C(C=C2)F)/N=C1[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



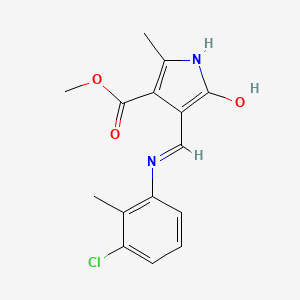


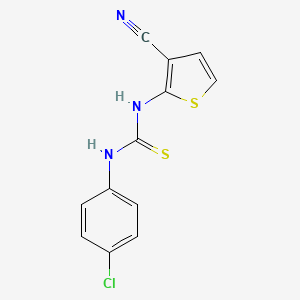
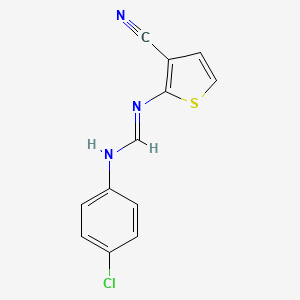
![4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3128101.png)


![methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3128108.png)
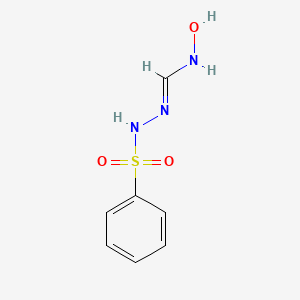
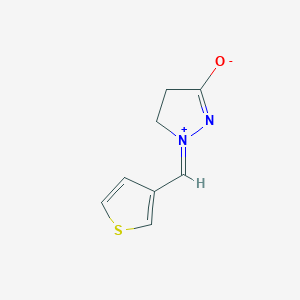

![S-(2-chlorobenzyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B3128158.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3128166.png)